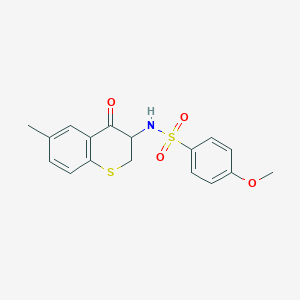

![molecular formula C8H14ClNO3 B2518085 Acide (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylique ; chlorhydrate CAS No. 2416217-76-8](/img/structure/B2518085.png)

Acide (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylique ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

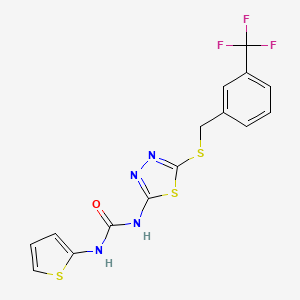

The compound "(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride" is a conformationally restricted analogue of glutamic acid, which is characterized by its spiro[3.3]heptane skeleton. This structure is of interest due to its potential to mimic glutamate in a variety of restricted conformations, which can be useful in mechanistic studies or in the search for biologically active compounds .

Synthesis Analysis

The synthesis of related spirocyclic compounds involves starting from common precursors such as 3-oxocyclobutanecarboxylic acid. A key step in the synthesis is the Lewis acid-catalyzed rearrangement of a derivative of 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid to construct the spiro[3.3]heptane skeleton. During the synthesis, a stabilized oxaphosphetane intermediate of the Wittig reaction was detected, and the separation of diastereomeric intermediates allowed for the isolation of each target compound as a single stereoisomer .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, such as the one , is characterized by the presence of a spiro[3.3]heptane core. This core imparts a three-dimensional shape to the molecule, which is crucial for its interaction with biological targets. The optical activity of these compounds can be confirmed by HPLC analysis on optically active stationary phases, and their specific optical rotations can vary depending on the solvent and the number of spiran units present .

Chemical Reactions Analysis

The spirocyclic compounds can undergo various chemical reactions, including deoxofluorination of sterically hindered carbonyl groups via an intermediate carbocation. This reaction is part of the synthesis of fluorinated analogs based on the spiro[3.3]heptane scaffold, which can be significant in medicinal chemistry due to their unique shape and fluorine substitution pattern .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their rigid and three-dimensional structures. The optical purity and specific optical rotations are key physical properties that can be analyzed using HPLC and are indicative of the compound's chiral nature. The solubility of polymers derived from these compounds in common organic polar solvents and their Cotton effects are also notable chemical properties .

Applications De Recherche Scientifique

- Le noyau spiro[3.3]heptane, avec des vecteurs de sortie non coplanaires, sert de bioisostère benzénique saturé . Les chercheurs ont intégré ce squelette dans des médicaments anticancéreux :

- Le composé a été exploré comme une alternative au cycle benzénique para dans le médicament anesthésique benzocaïne .

- Le spiro[3.3]heptane avec des vecteurs de sortie non colinéaires mime les cycles phényles mono-, méta- et para-substitués dans les médicaments .

- L’acide spiro[3.3]heptane-2,6-dicarboxylique (acide de Fecht) agit comme un isostère téréphtalique non aromatique .

Agents anticancéreux

Propriétés anesthésiques

Remplacement bioisostérique

Isostère de l’acide téréphtalique

Squelette de chimie médicinale

Amélioration des propriétés physico-chimiques

En résumé, le chlorhydrate d’acide (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylique est prometteur dans le développement de médicaments, les formulations anesthésiques et les stratégies de remplacement bioisostérique. Sa géométrie unique et sa polyvalence en font une cible intéressante pour de futures recherches. 🌟

Propriétés

IUPAC Name |

(1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c9-8(6(11)12)4-5(10)7(8)2-1-3-7;/h5,10H,1-4,9H2,(H,11,12);1H/t5-,8+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHIUUSGPIITQN-VJTHFYIZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(CC2(C(=O)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(C1)[C@@H](C[C@@]2(C(=O)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2518002.png)

![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2518003.png)

![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2518016.png)

![5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2518017.png)

![6-Isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2518022.png)